![molecular formula C17H23N3O4 B7825304 N-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-valine](/img/structure/B7825304.png)
N-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-valine is a complex organic compound notable for its unique structure and potential applications across various fields including chemistry, biology, and medicine. This compound's molecular framework features a tetrahydro-1,5-methanopyrido[1,2-a][1,5]diazocin ring system with a carbonyl functional group and D-valine moiety, making it a fascinating subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-valine typically involves multiple steps:
Formation of the Tetrahydro-1,5-methanopyrido[1,2-a][1,5]diazocin Ring: : This can be achieved via a cyclization reaction starting with appropriate precursor molecules under carefully controlled conditions.
Introduction of the Carbonyl Group: : Oxidation reactions using reagents such as Jones reagent or PCC (Pyridinium chlorochromate) can be used to introduce the carbonyl group at the desired position.
Attachment of D-Valine: : Finally, D-valine is coupled to the core structure through peptide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For large-scale production, optimized reaction conditions and catalysts are used to maximize yield and purity. Techniques such as continuous flow chemistry and high-throughput screening are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Undergoes oxidation reactions to form derivatives with varying oxidation states.
Reduction: : Can be reduced to its corresponding alcohols or amines using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: : Subject to nucleophilic substitution reactions, particularly at the carbonyl group and diazocin ring.
Common Reagents and Conditions
Oxidation: : Uses reagents such as KMnO4 (Potassium permanganate) or CrO3 (Chromium trioxide).
Reduction: : Involves NaBH4 or LiAlH4 in solvents like ethanol or THF (Tetrahydrofuran).
Substitution: : Often conducted in polar aprotic solvents like DMF (Dimethylformamide) with bases like K2CO3 (Potassium carbonate).
Major Products Formed
Oxidation: : Forms ketones or carboxylic acids depending on the conditions.
Reduction: : Yields alcohols or amines.
Substitution: : Produces substituted derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: : Incorporated into polymer matrices to impart specific properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, providing insights into enzymatic mechanisms and potential drug targets.
Receptor Binding Studies: : Used to study receptor-ligand interactions at the molecular level.
Medicine
Pharmacology: : Explored as a potential drug candidate for its biological activities.
Diagnostics: : Utilized in the development of diagnostic agents for imaging and analysis.
Industry
Synthesis of Fine Chemicals: : Employed in the synthesis of fine chemicals and pharmaceutical intermediates.
Agriculture: : Potentially used in the formulation of agrochemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: : Binds to the active site of enzymes, altering their activity.
Receptor Interaction: : Engages with specific receptors, modulating signal transduction pathways.
Metabolic Pathways: : Influences metabolic pathways by interacting with key metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
**N-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-valine
**N-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-alanine
Uniqueness
What sets N-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-valine apart is its precise stereochemistry, which imparts unique biological activity and specificity in binding interactions.
This compound's diverse range of applications and intriguing chemical properties make it a valuable subject of ongoing scientific exploration. How does this information align with your interests?
Properties
IUPAC Name |
(2R)-3-methyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-10(2)15(16(22)23)18-17(24)19-7-11-6-12(9-19)13-4-3-5-14(21)20(13)8-11/h3-5,10-12,15H,6-9H2,1-2H3,(H,18,24)(H,22,23)/t11-,12-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTVOOKRMLJSKO-SLEUVZQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)N1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
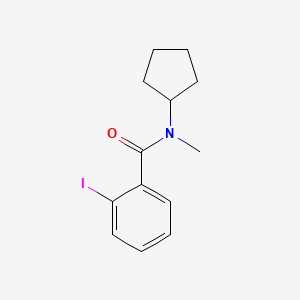
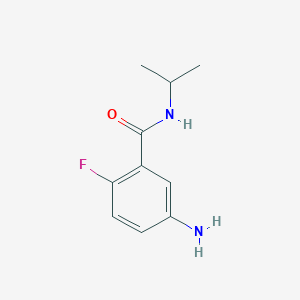
![2-[3-(4-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID](/img/structure/B7825230.png)
![2-[4,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID](/img/structure/B7825239.png)
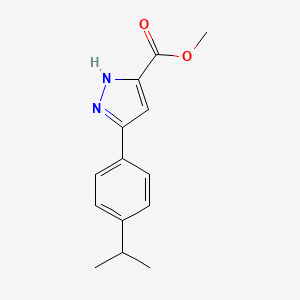
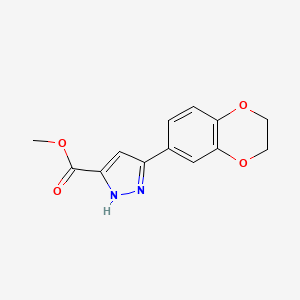
![(E)-3-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B7825276.png)
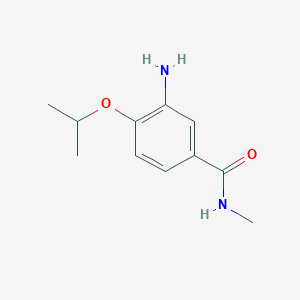
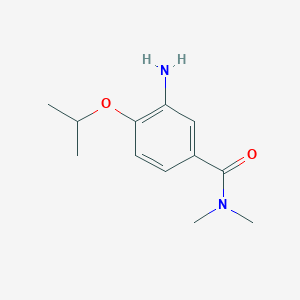
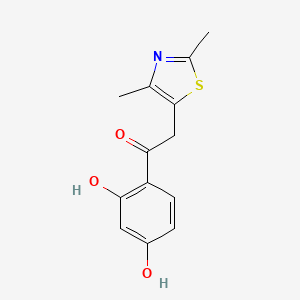
![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-methionine](/img/structure/B7825302.png)
![methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B7825317.png)


